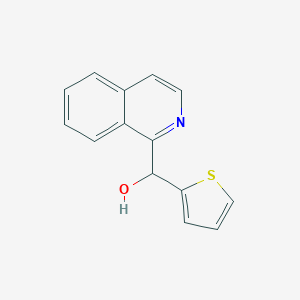![molecular formula C20H12ClFO4 B383461 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate CAS No. 433313-82-7](/img/structure/B383461.png)
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate is a chemical compound that belongs to the class of furan-2-carboxylates. It has gained significant attention in scientific research due to its potential biological and pharmacological properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of the compound '2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate' involves the condensation of 4-fluorophenyl acetic acid with 2-chloro-5-(trifluoromethyl)benzaldehyde followed by the reaction of the resulting product with furan-2-carboxylic acid and 4-chloroacetophenone. The final product is obtained by esterification of the resulting carboxylic acid with ethanol and sulfuric acid.
Starting Materials
4-fluorophenyl acetic acid, 2-chloro-5-(trifluoromethyl)benzaldehyde, furan-2-carboxylic acid, 4-chloroacetophenone, ethanol, sulfuric acid
Reaction
Step 1: Condensation of 4-fluorophenyl acetic acid with 2-chloro-5-(trifluoromethyl)benzaldehyde using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane to form 2-(4-fluorophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylic acid., Step 2: Reaction of 2-(4-fluorophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylic acid with furan-2-carboxylic acid and 4-chloroacetophenone using a coupling reagent such as DCC and a catalyst such as DMAP in anhydrous dichloromethane to form the target compound '2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate'., Step 3: Esterification of the resulting carboxylic acid with ethanol and sulfuric acid in anhydrous dichloromethane to obtain the final product.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate has been shown to modulate the activity of various signaling pathways, including the Akt/mTOR and NF-κB pathways.
Efectos Bioquímicos Y Fisiológicos
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate in lab experiments is its potential to inhibit the activity of various enzymes and signaling pathways. This makes the compound a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of using 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain cell types or animal models.
Direcciones Futuras
There are several future directions for the study of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate. One direction is to further investigate the compound's potential in treating various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study the compound's mechanism of action in more detail, including its effects on various enzymes and signaling pathways. Additionally, future research could focus on developing derivatives of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate with improved pharmacological properties, such as increased potency or reduced toxicity.
Aplicaciones Científicas De Investigación
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate has been studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-6-3-13(4-7-14)5-9-17(23)16-12-15(22)8-10-18(16)26-20(24)19-2-1-11-25-19/h1-12H/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIZDEGLUBOZCX-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383382.png)
![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383383.png)
![methyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383384.png)
![allyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383386.png)
![N-[1-(diethylamino)ethylidene]-N'-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]urea](/img/structure/B383388.png)

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-methylnicotinonitrile](/img/structure/B383390.png)
![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)

![allyl 5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383396.png)
![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)

![1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383400.png)
![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)